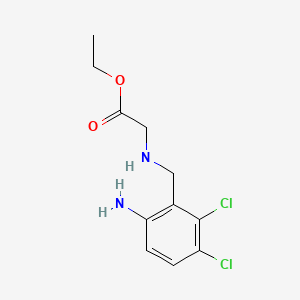

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate

Description

The exact mass of the compound Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKCDDOGWWCMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220681 | |

| Record name | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70406-92-7 | |

| Record name | Anagrelide related compound A [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070406927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-(6-AMINO-2,3-DICHLOROBENZYLAMINO)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5395VIK2H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate

Executive Summary: Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a critical intermediate in the synthesis of Anagrelide, a phosphodiesterase inhibitor utilized for its antiplatelet and antithrombocythemic activities.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and professionals in drug development. We will explore two convergent strategies: a reductive amination pathway starting from 2,3-dichloro-6-nitrobenzaldehyde, and an N-alkylation route using a 2,3-dichloro-6-nitrobenzyl halide. The causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies are presented to ensure both scientific integrity and practical applicability.

Introduction and Strategic Importance

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate, also known as Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine, serves as a cornerstone in the multi-step synthesis of Anagrelide.[2][3] Its molecular structure, featuring a dichlorinated aniline ring linked to a glycine ethyl ester moiety, presents specific synthetic challenges, including regioselectivity and the management of reactive functional groups. The efficiency and purity achieved in the synthesis of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API).

Chemical Identity:

-

IUPAC Name: ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate[4]

-

CAS Number: 85325-12-8[1]

-

Molecular Formula: C₁₁H₁₄Cl₂N₂O₂[4]

-

Molecular Weight: 277.14 g/mol [4]

The development of a robust, scalable, and environmentally conscious synthesis for this molecule is a key objective in pharmaceutical manufacturing. This guide will dissect the most prevalent and scientifically validated approaches to its preparation.

Retrosynthetic Analysis and Overview of Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals two primary logical disconnections at the benzylic nitrogen. Both strategies begin with a nitrated precursor, deferring the sensitive nitro group reduction to the final step to avoid unwanted side reactions.

-

C-N Bond Formation via Reductive Amination: This approach involves the reaction of an aldehyde (2,3-dichloro-6-nitrobenzaldehyde) with an amine (glycine ethyl ester), followed by in-situ reduction of the resulting imine. This is often a preferred method due to its high efficiency and control over alkylation.[5]

-

C-N Bond Formation via Nucleophilic Substitution (N-Alkylation): This classic method involves the alkylation of glycine ethyl ester with a reactive benzyl halide (2,3-dichloro-6-nitrobenzyl halide). This pathway's success hinges on the stability and selective formation of the benzyl halide precursor.[2]

Both strategies converge on the common intermediate, Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, which is then reduced to the final product.

Caption: Convergent synthetic strategies for the target compound.

Pathway I: The Reductive Amination Route

This pathway is distinguished by its directness in forming the crucial C-N bond from a stable aldehyde precursor, 2,3-dichloro-6-nitrobenzaldehyde.[6][7]

Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine

The core of this step is the reductive amination of 2,3-dichloro-6-nitrobenzaldehyde with glycine ethyl ester.[8] The reaction proceeds via the initial formation of a Schiff base (imine), which is then immediately reduced by a mild reducing agent selective for the C=N double bond, such as sodium cyanoborohydride (NaBH₃CN).[2][5] The use of NaBH₃CN is advantageous as it is stable in protic solvents and does not readily reduce the aldehyde starting material under the reaction conditions.[5]

Detailed Experimental Protocol:

-

To a mixture of anhydrous triethylamine over potassium hydroxide and a 95:5 mixture of ethanol and isopropanol, add 2,3-dichloro-6-nitrobenzaldehyde and 1.1 equivalents of glycine ethyl ester hydrochloride.[8]

-

Stir the mixture to facilitate the formation of the imine intermediate.

-

Add sodium cyanoborohydride (2.5 equivalents) in small portions to the reaction mixture.[8] The portion-wise addition helps to control the reaction exotherm and maintain selectivity.

-

Stir the reaction mixture for approximately 16 hours at ambient temperature to ensure complete reduction.[8]

-

Isolate the product by filtration. The filtrate can be concentrated, redissolved in ethyl acetate, and washed with a saturated aqueous sodium chloride solution to remove water-soluble byproducts.[8]

| Parameter | Value/Reagent | Purpose | Reference |

| Carbonyl Source | 2,3-Dichloro-6-nitrobenzaldehyde | Provides the benzyl backbone. | [8] |

| Amine Source | Glycine ethyl ester HCl | Provides the glycine moiety. | [8] |

| Base | Triethylamine (TEA) | Neutralizes the HCl salt of the amine. | [8] |

| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine intermediate. | [5][8] |

| Solvent | Ethanol/Isopropanol | Dissolves reactants and facilitates the reaction. | [8] |

| Reaction Time | 16 hours | To ensure completion of the reaction. | [8] |

Step 2: Reduction of the Nitro Group

This final transformation converts the nitro-intermediate into the desired amino-product. Two primary methods are documented, each with distinct advantages and disadvantages.

Method A: Stannous Chloride Reduction This is a classic and effective method for nitro group reduction in acidic media.[2] Stannous chloride (SnCl₂) acts as the reducing agent in the presence of concentrated hydrochloric acid.

-

Expertise & Causality: The strongly acidic conditions can sometimes promote unwanted side reactions, such as over-chlorination of the aromatic ring.[2] Furthermore, this route generates significant quantities of tin-containing waste, posing environmental and disposal challenges.[2]

Detailed Experimental Protocol:

-

Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 15-20°C.[9]

-

Slowly add a solution of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine in concentrated HCl to the tin solution over approximately 2 hours, maintaining the temperature between 15-20°C.[9]

-

After the addition is complete, slowly heat the reaction mixture to 40-45°C and stir for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).[2][9]

-

Cool the mixture back to 15-20°C to precipitate the product salt and isolate by filtration.[9]

-

To obtain the free base, the filtrate can be diluted with water and an organic solvent, then basified to a pH of 9-10 with an alkali. The organic phase is then separated and concentrated.[2][10]

-

The crude product is often purified by low-temperature recrystallization from a solvent system like toluene/hexane to yield the final product.[8]

Method B: Catalytic Hydrogenation This method is presented as a more environmentally acceptable alternative.[2] It involves the use of a hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide) under a hydrogen atmosphere.

-

Expertise & Causality: This "greener" approach avoids the use of stoichiometric heavy metal reductants. However, it requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. The catalyst must be removed by filtration post-reaction.[10]

Caption: Detailed workflow for the Reductive Amination pathway.

Pathway II: The N-Alkylation Route

This alternative pathway relies on the preparation of a benzyl halide intermediate, which then alkylates the nitrogen atom of glycine ethyl ester.

Step 1: Preparation of 2,3-dichloro-6-nitrobenzyl halide

This key intermediate is typically synthesized from 2,3-dichloro-6-nitrotoluene via a radical halogenation of the toluene methyl group.[2] This reaction can be initiated by UV light or a radical initiator (e.g., AIBN) in the presence of a halogenating agent like N-bromosuccinimide (NBS).

-

Expertise & Causality: A significant challenge with radical reactions is the potential for non-selectivity, which can lead to a mixture of mono-, di-, and tri-halogenated products. This can complicate purification and is often difficult to implement effectively on a large commercial scale.[2]

Step 2: N-Alkylation of Glycine Ethyl Ester

The prepared 2,3-dichloro-6-nitrobenzyl halide is reacted with glycine ethyl ester in the presence of a base to neutralize the hydrogen halide formed during the reaction.[9]

Detailed Experimental Protocol:

-

Dissolve glycine ethyl ester in a suitable organic solvent, such as acetonitrile.

-

Add a base, such as anhydrous potassium carbonate, to the mixture.[9] A catalyst like dimethylaminopyridine (DMAP) may also be employed.[9]

-

Add the 2,3-dichloro-6-nitrobenzyl halide to the mixture.

-

The reaction is typically carried out at a controlled temperature until completion, yielding Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine.[9]

Step 3: Reduction of the Nitro Group

This step is identical to that described in Pathway I (Section 3.2). The intermediate is reduced using either stannous chloride or catalytic hydrogenation to afford the final target compound.[2][10]

Conclusion and Industrial Perspective

Both the reductive amination and N-alkylation pathways provide viable routes to Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate.

-

The Reductive Amination Pathway is often favored due to its use of a stable aldehyde precursor and the avoidance of non-selective radical halogenation steps. It offers a more controlled and potentially higher-yielding process.

-

The N-Alkylation Pathway remains a valid alternative, though challenges in controlling the initial radical halogenation step can affect its large-scale viability.[2]

From an industrial and environmental standpoint, the choice of nitro-reduction method is critical. Catalytic hydrogenation is the superior "green" option, while the stannous chloride method, despite its reliability, carries the burden of significant heavy metal waste.[2] The selection of a specific route will ultimately depend on a facility's equipment capabilities, cost analysis, and environmental compliance requirements.

References

- Alker, D., et al. (2006). Method for the manufacture of anagrelide. European Patent EP1700859A2.

-

Alker, D., et al. (2006). Method for the manufacture of anagrelide. European Patent EP 1 700 859 A2. Retrieved from [Link]

- Etzbach, K., et al. (1994). Process for the preparation of 2,3-dichloro-nitrobenzene. European Patent EP0581148A1.

-

PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. Retrieved from [Link]

- Dwivedi, S., et al. (2010). Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride. United States Patent Application US20100075999A1.

-

PubChem. (n.d.). Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,3-Dichloro-6-nitrobenzaldehyde. Retrieved from [Link]

- Alker, D., et al. (2002). Method for the manufacture of anagrelide. United States Patent US6388073B1.

-

PubChem. (n.d.). ethyl-N-(6-amino-2,3-dichlorobenzyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

- Grote, T., et al. (2008). Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. Australian Patent AU2008212668A2.

Sources

- 1. echemi.com [echemi.com]

- 2. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

- 3. ethyl-N-(6-amino-2,3-dichlorobenzyl)glycine | C11H14Cl2N2O2 | CID 67080112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate | C11H14Cl2N2O2 | CID 9814186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. usbio.net [usbio.net]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride - Google Patents [patents.google.com]

- 10. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of Anagrelide Impurity A

Introduction: The Critical Role of Impurity Profiling in Anagrelide Drug Development

Anagrelide is a potent, orally administered quinazolinone derivative used for the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[1][2] Its therapeutic action involves the reduction of elevated platelet counts by inhibiting the maturation of megakaryocytes, the precursors to platelets.[1][3] The primary mechanism of action is linked to the inhibition of phosphodiesterase 3 (PDE3).[2][4] As with any pharmaceutical active ingredient, the purity profile of Anagrelide is a critical quality attribute. Impurities, which can arise from the manufacturing process or degradation of the drug substance, must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) provide stringent guidelines (Q3A/B) for the control of impurities.[1]

This technical guide provides an in-depth analysis of a key related substance, Anagrelide Impurity A, also known as Anagrelide Related Compound A. We will explore its core physicochemical properties and detail the authoritative analytical methodologies required for its robust characterization and quantification, offering field-proven insights for researchers, scientists, and drug development professionals.

Identification and Chemical Structure of Anagrelide Impurity A

Anagrelide Impurity A is a well-characterized process-related impurity of Anagrelide. It is essential to use a qualified reference standard of this impurity for accurate analytical method development, validation, and routine quality control testing.[5]

-

Common Names: Anagrelide Impurity A, Anagrelide Related Compound A[6][7]

-

Chemical Name (IUPAC): Ethyl 2-[(6-amino-2,3-dichlorophenyl)methyl]glycinate Hydrochloride[8]

-

CAS Registry Number: 85325-12-8 (for the Hydrochloride salt)[5][6][7]

-

Chemical Structure: The structure of Anagrelide Impurity A represents an open-ring precursor or intermediate in the synthesis of the final quinazoline ring system of Anagrelide.[2]

Caption: Logical relationship between Anagrelide and Impurity A.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Anagrelide Impurity A is fundamental to developing effective analytical and purification strategies.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄Cl₂N₂O₂ (Free Base) C₁₁H₁₅Cl₃N₂O₂ (HCl Salt) | [5] |

| Molecular Weight | 293.15 g/mol (Free Base) 313.61 g/mol (HCl Salt) | [5] |

| Appearance | Typically an off-white to white solid or crystalline powder. | Inferred from Anagrelide[9] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with pH-dependent solubility in aqueous media. | Inferred from Anagrelide[9][10] |

| UV λmax | ~254 nm | [11][12][13] |

Spectroscopic Profile

-

UV-Vis Spectroscopy: The primary chromophore in Anagrelide Impurity A is the dichlorinated aminobenzyl group. As such, it exhibits strong UV absorbance, which is leveraged for its detection in chromatography. The maximum absorbance wavelength (λmax) is typically observed around 254 nm, making it readily detectable using standard UV detectors in HPLC systems.[11][12]

-

Mass Spectrometry (MS): In LC-MS analysis, Anagrelide Impurity A will produce a protonated molecular ion [M+H]⁺ corresponding to its molecular weight. For the free base, this would be observed at an m/z of approximately 293.1. The isotopic pattern characteristic of two chlorine atoms (a distinctive M, M+2, M+4 pattern) is a key diagnostic feature for its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of Impurity A. The ¹H NMR spectrum would feature characteristic signals for the ethyl ester group (a triplet and a quartet), aromatic protons, the benzylic and glycine methylene protons, and the amine protons. These definitive assignments are crucial for qualifying reference standards.[14]

Analytical Characterization and Methodologies

The cornerstone of controlling Anagrelide Impurity A is a validated, stability-indicating analytical method. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose.[1]

Caption: Experimental workflow for Anagrelide Impurity A analysis.

Expertise in Action: A Self-Validating HPLC Protocol

The causality behind selecting RP-HPLC lies in its ability to effectively separate compounds based on differences in polarity. Anagrelide and its open-ring impurity possess distinct polarities, enabling excellent resolution on a C8 or C18 stationary phase.

Step-by-Step HPLC Methodology:

-

Column Selection: A Symmetry C8 (250 mm × 4.6 mm, 3.0 µm) or a Waters Nova Pack C18 (250 mm × 4.6 mm, 4 µm) column provides excellent resolution between Anagrelide and its related substances.[11][12] The choice of C8 or C18 depends on the desired retention and selectivity, with C18 offering more hydrophobicity.

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a phosphate buffer (e.g., 0.03 M potassium dihydrogen phosphate) and adjust the pH to between 4.1 and 4.4 using orthophosphoric acid.[3][11][12] This pH range is critical for ensuring the consistent ionization state of the amine functionalities, leading to reproducible retention times.

-

Mobile Phase B: A mixture of organic solvents like acetonitrile and methanol, often combined with the buffer. A common composition is a blend of acetonitrile, methanol, and buffer (e.g., 40:40:20 v/v/v or 30:40:30 v/v/v).[11][12]

-

-

Chromatographic Conditions:

-

Column Temperature: Maintained at 35-40°C to ensure consistent selectivity and peak shape.[3][11][12]

-

Detection Wavelength: 254 nm, near the λmax of the impurity.[11][12]

-

Injection Volume: Typically 10-20 µL.

-

Elution Mode: A gradient or isocratic method can be developed. A gradient method is often preferred for separating a wider range of impurities with different polarities.[3]

-

System Suitability: Before sample analysis, the chromatographic system must be validated. This involves injecting a standard solution containing both Anagrelide and Anagrelide Impurity A to ensure adequate resolution (typically >2.0) between the two peaks.

-

Quantification: The amount of Impurity A is typically determined by area normalization against the main Anagrelide peak or by using an external reference standard of the impurity for more accurate quantification.

Trustworthiness Through Method Validation

To be considered a self-validating system, the analytical method must be rigorously validated according to ICH guidelines.

-

Specificity: Forced degradation studies are performed on Anagrelide to demonstrate that the method can separate the main drug from all potential degradation products, including Impurity A.[13][15] Anagrelide is subjected to acidic, basic, oxidative, thermal, and photolytic stress.[11][16]

-

Linearity: The method's response must be linear over a range of concentrations for the impurity (e.g., from the Limit of Quantitation to 150% of the specification limit), with a correlation coefficient (R²) greater than 0.995.[11][13]

-

Accuracy & Precision: Accuracy is confirmed by recovery studies (spiking the impurity into a sample matrix), with recovery typically required to be between 95% and 105%.[11][13] Precision (repeatability and intermediate precision) is demonstrated by a low relative standard deviation (RSD), often below 5%.[12]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ represents the lowest concentration that can be reliably quantified. For impurities, this limit must be adequate, often below 0.05% with respect to the active ingredient concentration.[11][13]

Conclusion

Anagrelide Impurity A is a critical process-related impurity that must be diligently controlled to ensure the quality and safety of Anagrelide drug products. This guide has detailed its fundamental physicochemical properties, from its chemical structure and molecular weight to its spectroscopic characteristics. The successful control of this impurity hinges on the implementation of a robust, validated, and stability-indicating RP-HPLC method. By understanding the causality behind experimental choices and adhering to the principles of scientific integrity, researchers and drug development professionals can confidently characterize and manage Anagrelide Impurity A, meeting the stringent requirements of a global regulatory landscape.

References

-

A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Taylor & Francis Online. [Link]

-

Anagrelide Related Compound A HCl - CAS - 85325-12-8. Axios Research. [Link]

-

Anagrelide USP Related Compound A | 70406-92-7. SynZeal. [Link]

-

(PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. ResearchGate. [Link]

-

Anagrelide Impurities and Related Compound. Veeprho. [Link]

-

Anagrelide Related compound A | CAS 85325-12-8. Veeprho. [Link]

-

A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Semantic Scholar. [Link]

-

Anagrelide-Impurities. Pharmaffiliates. [Link]

-

Anagrelide. Wikipedia. [Link]

-

(PDF) A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. ResearchGate. [Link]

-

Anagrelide Hydrochloride Impurities and Related Compound. Veeprho. [Link]

-

Anagrelide | C10H7Cl2N3O | CID 135409400. PubChem. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. NIH National Library of Medicine. [Link]

-

Anagrelide Hydrochloride | C10H8Cl3N3O | CID 135413494. PubChem. [Link]

-

Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. NIH National Library of Medicine. [Link]

-

Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. CBG-MEB. [Link]

-

Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. [Link]

-

Anagrelide-Impurities. Pharmaffiliates. [Link]

-

Anagrelide HCl PDE3. BPS Bioscience. [Link]

-

Anagrelide Hydrochloride-Impurities. Pharmaffiliates. [Link]

-

N-Nitroso Anagrelide USP Related Compound A. SynZeal. [Link]

-

Anagrelide Impurities. SynZeal. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

-

Australian Public Assessment Report for Anagrelide hydrochloride. TGA. [Link]

-

Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. MDPI. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Anagrelide - Wikipedia [en.wikipedia.org]

- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Anagrelide Related Compound A HCl - CAS - 85325-12-8 | Axios Research [axios-research.com]

- 6. Anagrelide USP Related Compound A | CAS No- 85325-12-8 [chemicea.com]

- 7. store.usp.org [store.usp.org]

- 8. veeprho.com [veeprho.com]

- 9. db.cbg-meb.nl [db.cbg-meb.nl]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form | Semantic Scholar [semanticscholar.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate

Introduction

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a key intermediate in the synthesis of Anagrelide, a phosphodiesterase inhibitor utilized for its antiplatelet activity.[1][2] The precise structural elucidation of this intermediate is paramount to ensure the quality and purity of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate. The subsequent sections will delve into the theoretical basis for the predicted spectral features, detailed experimental protocols for data acquisition, and an in-depth interpretation of the anticipated results. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pharmaceutical intermediates.

Chemical Structure and Predicted Spectroscopic Features

The chemical structure of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (C₁₁H₁₄Cl₂N₂O₂) is presented below.[2][3] The molecule possesses several key functional groups that will give rise to characteristic signals in its NMR, IR, and MS spectra: a dichlorinated aromatic ring, a primary aromatic amine, a secondary aliphatic amine, and an ethyl ester.

Structure:

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The provided protocols and interpretation guidelines serve as a valuable resource for ensuring the quality and consistency of synthetic processes in drug development.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. In Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

CSD. (n.d.). Solution #13. Retrieved from [Link]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. In Organic Chemistry. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.3 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Esters. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

-

Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62.]([Link])

-

Nash, C. P., & Maciel, G. E. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry, 79(13), 1349–1354.]([Link])

Sources

An In-Depth Technical Guide to the Identification of Intermediates in the Synthesis of Anagrelide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to Anagrelide, a critical therapeutic agent for the treatment of essential thrombocythemia. Our focus is on the identification, synthesis, and characterization of the core intermediates that form the backbone of this important pharmaceutical compound. By understanding the nuances of each synthetic step, researchers can optimize reaction conditions, improve yield and purity, and ensure the robustness of the manufacturing process.

I. Introduction to Anagrelide and its Synthetic Strategy

Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a potent platelet-reducing agent.[1] Its synthesis involves the construction of a complex heterocyclic scaffold, which is typically achieved through a convergent strategy. The most common and industrially viable synthetic routes proceed through a series of well-defined intermediates, each playing a crucial role in the assembly of the final molecule. This guide will dissect the primary synthetic route, highlighting the key transformations and the intermediates involved.

The overall synthetic strategy can be visualized as the sequential construction of the substituted benzene ring, followed by the formation of the quinazoline and imidazole rings.

Caption: Overview of the convergent synthetic strategy for Anagrelide.

II. Key Intermediate I: Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine

The journey to Anagrelide begins with the synthesis of a key glycine adduct, Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine. This intermediate incorporates the dichlorinated and nitrated phenyl ring, which is essential for the subsequent cyclization steps.

Synthesis of Intermediate I

There are two primary approaches to the synthesis of this intermediate:

-

From 2,3-dichloro-6-nitrobenzaldehyde: This method involves a reductive amination reaction with a glycine ester.[2]

-

From 2,3-dichloro-6-nitrobenzyl chloride: This route proceeds via a direct alkylation of ethyl glycinate.[2]

The choice between these starting materials often depends on their commercial availability and cost. The reductive amination approach is often favored for its efficiency.

Experimental Protocol: Reductive Amination [2]

-

Dissolve 2,3-dichloro-6-nitrobenzaldehyde in a suitable solvent such as methanol.

-

Add triethylamine and ethyl glycinate to the solution.

-

Cool the mixture and add a reducing agent, such as sodium cyanoborohydride, in portions.

-

Stir the reaction mixture until the reaction is complete, as monitored by TLC or HPLC.

-

Isolate the product by filtration and purify by recrystallization.

Causality Behind Experimental Choices:

-

Sodium cyanoborohydride is a mild and selective reducing agent, ideal for the reductive amination of aldehydes in the presence of other functional groups, such as the nitro group.

-

Triethylamine acts as a base to neutralize the hydrochloride salt of ethyl glycinate, liberating the free amine for the reaction.

Characterization of Intermediate I

While detailed spectroscopic data is not always publicly available in patent literature, the structure of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine can be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C11H12Cl2N2O4 | [3] |

| Molecular Weight | 307.13 g/mol | [3] |

| CAS Number | 70380-50-6 | [3] |

III. Key Intermediate II: Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine

The second key intermediate is formed by the selective reduction of the nitro group of Intermediate I to an amino group. This transformation is a critical step, as the newly formed aniline is essential for the subsequent quinazoline ring formation.

Synthesis of Intermediate II

The reduction of the nitro group can be achieved through several methods, with the most common being:

-

Stannous chloride reduction: A classic and effective method for nitro group reduction.[2][4]

-

Catalytic hydrogenation: A cleaner alternative that avoids the use of heavy metals.[2]

Experimental Protocol: Stannous Chloride Reduction [2][5]

-

Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add a solution of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine to the tin solution while maintaining a controlled temperature.

-

Heat the reaction mixture to around 40-50°C and stir for a couple of hours.

-

Isolate the product by filtration and subsequent workup, which may involve basification to a pH of 9-10 and extraction with an organic solvent.[2]

-

The crude material can be purified by recrystallization.[2]

Causality Behind Experimental Choices:

-

Stannous chloride in concentrated HCl is a powerful reducing system for aromatic nitro compounds. The acidic conditions are necessary for the reaction to proceed efficiently.

-

Temperature control is crucial to prevent side reactions, such as over-reduction or degradation of the product.

Characterization of Intermediate II

This intermediate is also known as Anagrelide Related Compound A.

| Property | Value | Reference |

| Molecular Formula | C11H14Cl2N2O2 | [6][7][8] |

| Molecular Weight | 277.15 g/mol | [6][7][8] |

| CAS Number | 70406-92-7 | [7][8] |

IV. Key Intermediate III: Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate

The formation of the quinazoline ring is achieved through the cyclization of Intermediate II with cyanogen bromide. This reaction leads to the formation of the iminoquinazoline core of Anagrelide.

Synthesis of Intermediate III

The cyclization is typically carried out in an aprotic solvent.

Experimental Protocol: Cyclization with Cyanogen Bromide [6][9]

-

Dissolve Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine in an aprotic solvent such as toluene.

-

Add a solution of cyanogen bromide in the same solvent.

-

The reaction often proceeds at room temperature initially, followed by heating to reflux to ensure complete reaction.

-

The product, often as a hydrobromide salt, precipitates from the reaction mixture and can be isolated by filtration.

Causality Behind Experimental Choices:

-

Cyanogen bromide is the key reagent that provides the carbon atom for the formation of the imino group and facilitates the cyclization.

-

Aprotic solvents like toluene are used to avoid side reactions of cyanogen bromide with protic solvents.

Characterization of Intermediate III

This intermediate is also known as Anagrelide Related Compound C.

| Property | Value | Reference |

| Molecular Formula | C12H13Cl2N3O2 (free base) | [10] |

| Molecular Weight | 302.16 g/mol (free base) | |

| CAS Number | 70381-75-8 (hydrobromide salt) | [10][11] |

V. Final Product: Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one)

The final step in the synthesis of Anagrelide is an intramolecular cyclization of the iminoquinazoline intermediate to form the imidazole ring.

Synthesis of Anagrelide

This cyclization is typically base-catalyzed.

Experimental Protocol: Intramolecular Cyclization [4][5]

-

Suspend Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydrobromide in a suitable solvent, such as isopropyl alcohol or water.[2][4]

-

Add an organic base, such as triethylamine, to the suspension.[2][4]

-

The reaction can be carried out at room temperature or with heating to reflux.[2][4]

-

The Anagrelide base precipitates from the solution and can be isolated by filtration, washed, and dried.

Causality Behind Experimental Choices:

-

The organic base deprotonates the nitrogen atom of the imino group, initiating the nucleophilic attack on the ester carbonyl carbon to form the five-membered imidazole ring.

-

The choice of solvent can influence the reaction rate and the purity of the final product. Performing the reaction in water has been shown to yield a very pure product.[2]

Characterization of Anagrelide

| Property | Value | Reference |

| Molecular Formula | C10H7Cl2N3O | |

| Molecular Weight | 256.09 g/mol | |

| CAS Number | 68475-42-3 |

VI. Self-Validating Systems: Ensuring Purity and Trustworthiness

In pharmaceutical synthesis, ensuring the purity of each intermediate is paramount to the quality of the final active pharmaceutical ingredient (API). A self-validating system involves in-process controls and characterization at each stage to confirm the identity and purity of the intermediates.

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of each intermediate. The development of a stability-indicating HPLC method is crucial to separate the main compound from any impurities or degradation products.[9][12]

-

Spectroscopic Confirmation: While detailed spectra may not be readily available in all literature, comparison of obtained spectra (NMR, IR, MS) with established reference standards is a critical step for identity confirmation.

-

Impurity Profiling: Understanding the potential impurities that can arise at each step is essential. For example, in the reduction of the nitro group, incomplete reduction can lead to the presence of the starting material in the product. Over-chlorination can also be a source of impurities.[2]

Caption: A self-validating workflow for Anagrelide synthesis.

VII. Conclusion

The synthesis of Anagrelide is a multi-step process that relies on the careful execution of each reaction and the thorough characterization of the resulting intermediates. This guide has provided an in-depth look at the key intermediates in the most common synthetic route, from the initial glycine adduct to the final intramolecular cyclization. By understanding the chemistry and the rationale behind the experimental choices, researchers and drug development professionals can approach the synthesis of Anagrelide with a higher degree of control and confidence, ultimately ensuring the quality and consistency of this vital medication.

VIII. References

-

METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 - EPO. (2008-06-04). Retrieved from

-

Anagrelide アナグレリド , | New Drug Approvals. (2018-04-11). Retrieved from [Link]

-

AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents. Retrieved from

-

US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents. Retrieved from

-

Anagrelide - Wikipedia. Retrieved from [Link]

-

US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents. Retrieved from

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - NIH. Retrieved from [Link]

-

6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one - Advent Chembio. Retrieved from [Link]

-

ethyl-N-(6-amino-2,3-dichlorobenzyl)glycine | C11H14Cl2N2O2 - PubChem. Retrieved from [Link]

-

Anagrelide アナグレリド , | New Drug Approvals. (2018-04-11). Retrieved from [Link]

-

Anagrelide | C10H7Cl2N2OO - PubChem. Retrieved from [Link]

Sources

- 1. Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydrobromide | 70381-75-8 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl N-(2.3-dichloro-6-nitrobenzyl)glycine - Safety Data Sheet [chemicalbook.com]

- 4. 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | Advent [adventchembio.com]

- 5. 6,7-Dichloro-3-hydroxy-1,5 dihydro-imidazo(2,1-b)quinazolin-2-one | C10H7Cl2N3O2 | CID 135424310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethyl-N-(6-amino-2,3-dichlorobenzyl)glycine | C11H14Cl2N2O2 | CID 67080112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 70406-92-7: Ethyl N-(2,3-dichloro-6-aminobenzyl)glycine [cymitquimica.com]

- 8. Ethyl N-(2,3-dichloro-6-aminobenzyl)glycine | 70406-92-7 [chemnet.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Page loading... [guidechem.com]

- 12. ijrpr.com [ijrpr.com]

An In-depth Technical Guide to the Biological Activity of Dichlorobenzylamine Derivatives

Introduction

Dichlorobenzylamine derivatives represent a versatile class of chemical compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The presence of a dichlorinated phenyl ring attached to a benzylamine scaffold imparts unique physicochemical properties that can be fine-tuned to modulate a wide array of biological activities. These derivatives have been explored for their therapeutic potential across various domains, including as antifungal, neuroprotective, anticancer, and antimicrobial agents. This guide provides a comprehensive overview of the key biological activities of dichlorobenzylamine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Our focus is to deliver not just a list of findings, but a cohesive narrative that explains the "why" behind the "what," offering researchers and drug development professionals a foundational understanding of this important chemical class.

Part 1: Antifungal Activity of Dichlorobenzylamine Derivatives

A significant area of investigation for dichlorobenzylamine derivatives has been in the development of novel antifungal agents, particularly for agricultural applications. The fungicidal activity of these compounds is often linked to their ability to interfere with crucial metabolic pathways in pathogenic fungi.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The primary molecular target for many antifungal dichlorobenzylamine derivatives is Succinate Dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1] SDH, also known as Complex II, catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, these compounds effectively disrupt fungal respiration and energy production, leading to cell death.[1] The 3,5-dichlorobenzyl moiety has been identified as a highly active fragment in this context.[1]

Key Derivatives and Structure-Activity Relationship (SAR)

Research has shown that 3,5-dichlorobenzyl ester derivatives are particularly effective as SDH inhibitors.[1] For instance, a compound synthesized through the esterification of 3,5-dichlorobenzyl alcohol exhibited significant antifungal activity against Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to the commercial fungicide boscalid.[1] The modification of an amide bond to an ester bond in these structures was found to maintain the fungicidal activity.[1] This suggests that the 3,5-dichlorobenzyl group is a critical pharmacophore for interacting with the SDH enzyme.

Quantitative Data Summary

| Compound/Derivative | Target Organism | EC50 (mg/L) | Reference |

| 3,5-dichlorobenzyl ester (compound 5) | Botrytis cinerea | 6.60 | [1] |

| 3,5-dichlorobenzyl ester (compound 5) | Rhizoctonia solani | 1.61 | [1] |

| Boscalid (Commercial Fungicide) | Botrytis cinerea | 1.24 | [1] |

| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 1.01 | [1] |

Experimental Protocol: In Vitro Antifungal Activity Assay

-

Preparation of Fungal Cultures: Grow the target fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani) on potato dextrose agar (PDA) plates at 25°C for 3-5 days.

-

Preparation of Test Compounds: Dissolve the dichlorobenzylamine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare serial dilutions of the stock solutions with sterile distilled water containing a surfactant (e.g., Tween 80) to ensure uniform dispersion.

-

Assay Procedure:

-

Add the appropriate volume of the test compound dilutions to molten PDA medium to achieve the desired final concentrations.

-

Pour the amended PDA into Petri dishes and allow them to solidify.

-

Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Plates with PDA and solvent serve as negative controls, while plates with a known fungicide (e.g., boscalid) serve as positive controls.

-

-

Incubation and Data Collection: Incubate the plates at 25°C for 48-72 hours. Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(DC - DT) / DC] * 100

-

Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

-

-

EC50 Determination: The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis of the concentration-response data.

Part 2: Neuroprotective and CNS Activities

Dichlorobenzylamine derivatives and related structures have also been investigated for their effects on the central nervous system (CNS), with some compounds exhibiting neuroprotective, anticonvulsant, anxiolytic, and hypnotic properties.[2][3]

Mechanism of Action

The CNS activities of these derivatives are mediated through at least two distinct mechanisms:

-

Modulation of Ion Channels: Certain derivatives, such as dichlorobenzamil, act as inhibitors of the Na+/Ca2+ exchanger.[2] This exchanger plays a crucial role in maintaining cellular calcium homeostasis. In conditions like cerebral ischemia, excessive calcium influx is a major cause of neuronal cell death. By inhibiting the Na+/Ca2+ exchanger, these compounds can potentially mitigate the neurotoxic effects of calcium overload, thereby conferring a neuroprotective effect.[2]

-

GABAergic System Modulation: Other derivatives, particularly those based on the 2-amino-2',5'-dichlorobenzophenone scaffold, function as allosteric modulators of the GABA-A receptor.[3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. By binding to a specific site on this receptor, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in sedative, anxiolytic, and anticonvulsant effects.[3]

Experimental Protocol: Evaluation of Anticonvulsant Activity (PTZ-induced Seizure Model)

-

Animals: Use adult male mice, housed under standard laboratory conditions with free access to food and water.

-

Compound Administration: Administer the test dichlorobenzylamine derivatives intraperitoneally (i.p.) at various doses. A control group receives the vehicle only. A positive control group receives a standard anticonvulsant drug (e.g., diazepam).

-

Induction of Seizures: After a predetermined period (e.g., 30 minutes) to allow for drug absorption, administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg, s.c.).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic and tonic seizures for a period of 30 minutes.

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures in each group. The ED50 (the dose of the drug that protects 50% of the animals from seizures) can be calculated using probit analysis.

Part 3: Anticancer Activity

The structural versatility of dichlorobenzylamine derivatives has also been leveraged in the design of potent anticancer agents. A notable example is the development of 5,6-dichlorobenzimidazole derivatives as inhibitors of key signaling proteins involved in cancer cell proliferation.

Mechanism of Action: Inhibition of BRAF Kinase

Certain 5,6-dichlorobenzimidazole derivatives have been designed to target both wild-type (BRAFWT) and the V600E mutant (BRAFV600E) of the BRAF kinase.[4] BRAF is a serine/threonine-protein kinase that is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell division and differentiation.[4] Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of certain cancers, such as melanoma. These mutations lead to constitutive activation of the pathway, promoting uncontrolled cell growth. By inhibiting BRAF, these dichlorobenzimidazole derivatives can block this aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Data Summary

| Compound | Target | IC50 (µM) | Cancer Cell Line | Activity | Reference |

| Compound 10h | BRAFWT | 1.72 | - | Kinase Inhibition | [4] |

| Compound 10h | BRAFV600E | 2.76 | - | Kinase Inhibition | [4] |

| Compound 10h | - | - | HT29 (Colon) | Cell cycle arrest at G2/M, induction of apoptosis | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., HT29 colon cancer cells) in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dichlorobenzylamine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the GI50 (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Conclusion

Dichlorobenzylamine derivatives are a promising class of compounds with a diverse range of biological activities. Their efficacy as antifungal agents through the inhibition of succinate dehydrogenase, their neuroprotective and CNS effects via modulation of ion channels and GABA-A receptors, and their anticancer potential by targeting key kinases like BRAF, highlight their significance in drug discovery. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical guide for researchers to evaluate the biological activities of novel compounds in this class. Further exploration of this chemical scaffold is warranted to unlock its full therapeutic potential.

References

-

Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ResearchGate. Available at: [Link]

-

Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. Available at: [Link]

-

Singh, D., & Sharma, B. (2014). Modulation of Neuroprotective Effect of Ischemic Post-Conditioning by Dichlorobenzamil a Na+/Ca2+ Exchanger Inhibitor in Mice. PubMed. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PubMed Central. Available at: [Link]

-

Jayanna, N. D., et al. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry. Available at: [Link]

-

Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PubMed Central. Available at: [Link]

-

Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry. Available at: [Link]

-

Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Medicinal Chemistry Research. Available at: [Link]

-

Kubohara, Y., et al. (2008). Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. PubMed. Available at: [Link]

-

Sahu, S. K., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed Central. Available at: [Link]

-

Vemuri, K., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. PubMed. Available at: [Link]

-

Warner, D. S., et al. (1996). Relative neuroprotective effects of dizocilpine and isoflurane during focal cerebral ischemia in the rat. Duke University. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. PubMed Central. Available at: [Link]

-

Mishra, S., et al. (2018). Antimicrobial evaluation of dichloro chromene isoxazoles and isoxazoline derivatives. Scientific Journal of Chemical Research. Available at: [Link]

-

de la Torre, P. L., et al. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

-

Popa, C. V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

-

Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed Central. Available at: [Link]

-

Chatzopoulou, M., et al. (2021). New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents. PubMed Central. Available at: [Link]

-

Varghese, B. K., et al. (2021). Neuroprotective Role of Phytochemicals. MDPI. Available at: [Link]

-

Maj, E., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

-

Al-Ostath, S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Kim, M.-S., et al. (2023). The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice. PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of neuroprotective effect of ischemic post-conditioning by dichlorobenzamil a Na(+)/Ca(2+) exchanger inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of CAS 70406-92-7: An Anagrelide Related Compound

Abstract

The rigorous identification and characterization of pharmaceutical impurities are critical for ensuring drug safety and efficacy. This guide provides a detailed walkthrough of the structure elucidation of CAS 70406-92-7, identified as Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate, a known related compound of the drug Anagrelide.[1][2][3] This document is not merely a recitation of data but a narrative of the scientific process, detailing the logical application of modern analytical techniques to decipher the molecular architecture of a novel compound. We will explore the synergistic use of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, explaining the causality behind each experimental choice and the interpretation of the resulting data. This guide is intended to serve as a practical reference for professionals in pharmaceutical development and analytical research.

Introduction: The Imperative of Impurity Profiling

In the landscape of pharmaceutical manufacturing, the adage 'the dose makes the poison' is a guiding principle. However, the purity of that dose is of equal importance. Regulatory bodies worldwide mandate the identification and characterization of any impurity present in a drug substance at a concentration of 0.1% or greater. These impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, or degradation products.

Anagrelide is a medication employed in the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[4] The compound with CAS number 70406-92-7 has been identified as a related compound in the synthesis of Anagrelide.[1][2] Therefore, its unambiguous structure elucidation is a regulatory requirement and a scientific necessity to understand its potential toxicological profile and impact on the quality of the final drug product.

This guide will simulate a typical structure elucidation workflow for a previously unknown compound, assuming CAS 70406-92-7 is a newly isolated impurity. We will proceed with a logical and systematic approach, beginning with the determination of the molecular formula and subsequently assembling the molecular puzzle piece by piece using a suite of spectroscopic techniques.

The Analytical Workflow: A Multi-pronged Approach

The elucidation of a chemical structure is akin to solving a complex puzzle. No single piece of information is sufficient; rather, it is the convergence of data from multiple, orthogonal analytical techniques that provides the necessary confidence in the final structural assignment. Our investigation will follow a well-established workflow, beginning with low-resolution and moving towards high-resolution and correlational techniques.

Caption: A typical workflow for the structure elucidation of a small organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing an unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A 1 mg/mL stock solution of the isolated impurity is prepared in methanol. This is further diluted to approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.

-

Ionization Mode: Positive ion mode is selected, as the presence of nitrogen atoms (potential sites of protonation) is common in pharmaceutical compounds.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Interpretation: From Mass to Formula

The HRMS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. The high-resolution capabilities of the instrument allow for the determination of the accurate mass of this ion.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Elemental Composition | Mass Difference (ppm) |

| [M+H]⁺ | 277.0507 | C₁₁H₁₅Cl₂N₂O₂ | < 5 |

The isotopic pattern is also highly informative. The presence of two chlorine atoms would be immediately evident from the characteristic M, M+2, and M+4 isotopic peaks with an approximate ratio of 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides crucial information about the connectivity of the molecule. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Caption: Predicted major fragmentation pathways for CAS 70406-92-7 in MS/MS.

The fragmentation pattern suggests the presence of a labile ethyl ester group and a dichlorobenzyl moiety. The loss of the glycine ethyl ester portion to yield a dichlorobenzyl cation is a particularly diagnostic fragmentation.[5][6]

Infrared Spectroscopy: Identifying the Chemical Bonds

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This requires minimal sample preparation.

Data Interpretation: A Functional Group Checklist

The FTIR spectrum provides a "fingerprint" of the molecule's vibrational modes. Key absorptions would be expected in the following regions:

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (primary amine, two bands) |

| 3300 - 3250 | Weak | N-H stretch (secondary amine) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1750 - 1735 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Medium | N-H bend (primary amine) |

| 1250 - 1020 | Strong | C-O stretch (ester) |

| 800 - 600 | Strong | C-Cl stretch |

The presence of bands for both primary and secondary amines, along with a strong carbonyl absorption characteristic of an ester, provides crucial puzzle pieces that align with the information gleaned from mass spectrometry.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][10] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

-

Data Acquisition: A suite of NMR experiments is performed on a 400 MHz or higher field spectrometer, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

¹H NMR: Counting and Characterizing the Protons

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.80 | br s | 2H | -NH ₂ |

| ~4.20 | q | 2H | -O-CH ₂-CH₃ |

| ~3.90 | s | 2H | Ar-CH ₂-NH- |

| ~3.40 | s | 2H | -NH-CH ₂-C=O |

| ~2.50 | br s | 1H | -NH - |

| ~1.25 | t | 3H | -O-CH₂-CH ₃ |

-

Aromatic Region: The two doublets suggest a disubstituted aromatic ring.

-

Ethyl Group: The quartet and triplet are characteristic of an ethyl group (-CH₂CH₃).

-

Methylene Groups: Two singlets suggest two CH₂ groups that are not adjacent to any protons.

-

Amine Protons: The broad singlets are characteristic of amine protons, which often undergo exchange and may not show clear splitting.[11][12]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~172 | C =O (ester) |

| ~145 | Ar-C -NH₂ |

| ~130 | Ar-C -Cl |

| ~128 | Ar-C -Cl |

| ~125 | Ar-C H |

| ~120 | Ar-C -CH₂ |

| ~118 | Ar-C H |

| ~61 | -O-C H₂-CH₃ |

| ~50 | Ar-C H₂-NH- |

| ~48 | -NH-C H₂-C=O |

| ~14 | -O-CH₂-C H₃ |

2D NMR: Connecting the Pieces

While 1D NMR provides the individual puzzle pieces, 2D NMR experiments reveal how they connect.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). A key expected correlation would be between the quartet at ~4.20 ppm and the triplet at ~1.25 ppm, confirming the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Caption: Key expected HSQC correlations for CAS 70406-92-7.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure. It shows correlations between protons and carbons that are separated by 2-3 bonds.[3]

Key Expected HMBC Correlations:

-

The protons of the benzylic methylene group (Ar-CH ₂, ~3.90 ppm) should show correlations to the aromatic carbons, confirming its attachment to the ring.

-

The protons of the other methylene group (-NH-CH ₂-C=O, ~3.40 ppm) should show a correlation to the ester carbonyl carbon (~172 ppm), confirming the glycine fragment.

-

Crucially, the protons of both methylene groups (~3.90 and ~3.40 ppm) should show correlations to each other's carbons, confirming the -CH₂-NH-CH₂- linkage.

-

The protons of the ethyl group's methylene (-O-CH ₂, ~4.20 ppm) will show a correlation to the ester carbonyl carbon (~172 ppm), confirming the ethyl ester functionality.

The Final Structure: A Convergence of Evidence

By systematically integrating the data from MS, FTIR, and a full suite of NMR experiments, the structure of CAS 70406-92-7 can be confidently assigned as Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate .

The molecular formula C₁₁H₁₄Cl₂N₂O₂ is confirmed by HRMS. The FTIR spectrum identifies the key functional groups: primary and secondary amines, an ester, and C-Cl bonds. The ¹H and ¹³C NMR spectra provide the complete inventory of proton and carbon environments. Finally, 2D NMR, particularly HMBC, provides the unambiguous connections between these fragments, leaving no doubt as to the final molecular architecture.

Conclusion: The Power of an Integrated Analytical Approach

The structure elucidation of a pharmaceutical impurity like CAS 70406-92-7 is a testament to the power of modern analytical chemistry. It is a process that demands not only sophisticated instrumentation but also a logical, evidence-based approach to data interpretation. By layering information from mass spectrometry, infrared spectroscopy, and a hierarchy of NMR experiments, we can move from a simple molecular formula to a complete, three-dimensional understanding of a molecule. This rigorous approach ensures the safety and quality of pharmaceutical products and exemplifies the scientific integrity required in the drug development process.

References

-

PubChem. Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate. [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Veeprho. Anagrelide Related Compound A (Free Base) | CAS 70406-92-7. [Link]

-

ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

-

Veeprho. Anagrelide Impurities and Related Compound. [Link]

-

Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

-

PubMed. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. [Link]

-

NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-